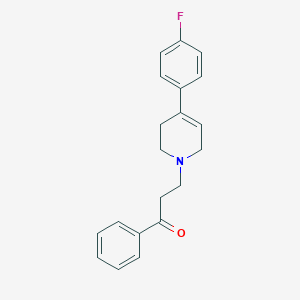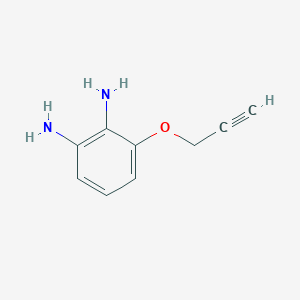
3-Prop-2-ynoxybenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-ynoxybenzene-1,2-diamine, also known as PBDA, is a compound that has been studied for its potential use in various scientific research applications. PBDA is a diamine compound that contains a prop-2-ynoxy group attached to a benzene ring. This compound has been synthesized using various methods and has shown potential in a variety of scientific research fields.
Wirkmechanismus
3-Prop-2-ynoxybenzene-1,2-diamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This is accomplished by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-3. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication.
Biochemische Und Physiologische Effekte
3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-Prop-2-ynoxybenzene-1,2-diamine has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Prop-2-ynoxybenzene-1,2-diamine has a number of advantages as a research tool. It is relatively easy to synthesize and has been shown to be effective in a variety of research applications. However, there are also some limitations to its use. 3-Prop-2-ynoxybenzene-1,2-diamine is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Prop-2-ynoxybenzene-1,2-diamine. One possible direction is the development of new cancer treatments based on 3-Prop-2-ynoxybenzene-1,2-diamine's anti-cancer properties. Another potential direction is the study of 3-Prop-2-ynoxybenzene-1,2-diamine's anti-inflammatory and antioxidant properties for the development of treatments for a variety of diseases. Additionally, further research is needed to better understand the mechanism of action of 3-Prop-2-ynoxybenzene-1,2-diamine and to identify any potential side effects or limitations to its use.
Synthesemethoden
3-Prop-2-ynoxybenzene-1,2-diamine can be synthesized using a variety of methods, including the reaction of 3-bromo-2-propyn-1-ol with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 4-nitrophenylacetylene with 1,2-diaminobenzene in the presence of a copper catalyst. These methods have been successful in producing 3-Prop-2-ynoxybenzene-1,2-diamine in high yields.
Wissenschaftliche Forschungsanwendungen
3-Prop-2-ynoxybenzene-1,2-diamine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 3-Prop-2-ynoxybenzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
146843-06-3 |
|---|---|
Produktname |
3-Prop-2-ynoxybenzene-1,2-diamine |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-prop-2-ynoxybenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6,10-11H2 |
InChI-Schlüssel |
DBJAQMBBMAYNSM-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=CC(=C1N)N |
Kanonische SMILES |
C#CCOC1=CC=CC(=C1N)N |
Synonyme |
1,2-Benzenediamine, 3-(2-propynyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



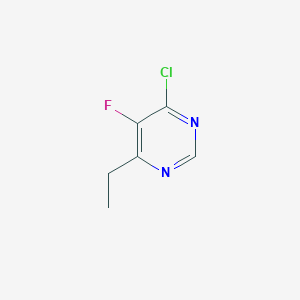
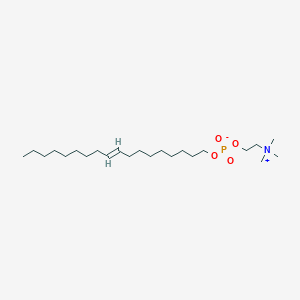
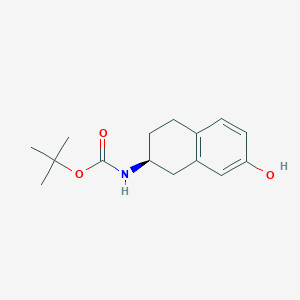
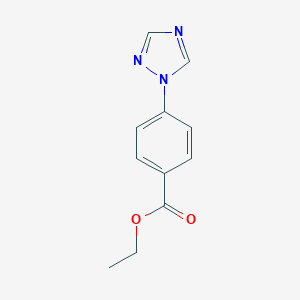
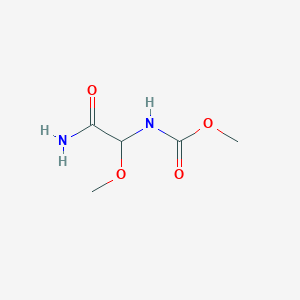


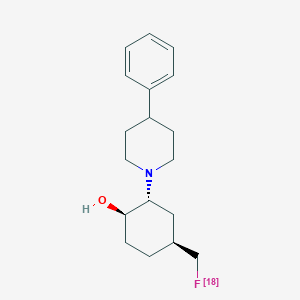


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
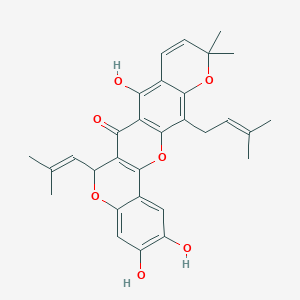
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
